[5-(2-Chlorophenyl)-2-methylfuran-3-yl]methanol
Description
[5-(2-Chlorophenyl)-2-methylfuran-3-yl]methanol (CAS: 924820-07-5) is a furan-based compound with a hydroxymethyl (-CH2OH) group at position 3, a methyl (-CH3) group at position 2, and a 2-chlorophenyl substituent at position 5 of the furan ring. Its molecular formula is C12H11ClO2, with a molar mass of 222.67 g/mol .
Properties
IUPAC Name |
[5-(2-chlorophenyl)-2-methylfuran-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO2/c1-8-9(7-14)6-12(15-8)10-4-2-3-5-11(10)13/h2-6,14H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCKXACZKNBVFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(2-Chlorophenyl)-2-methylfuran-3-yl]methanol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with the furan ring in the presence of a Lewis acid catalyst.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or a similar methylating agent.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Hydroxymethyl Group Reactivity
The primary alcohol undergoes typical alcohol transformations:
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Oxidation : Using pyridinium chlorochromate (PCC) in dichloromethane converts the hydroxymethyl group to a ketone (5-(2-chlorophenyl)-2-methylfuran-3-yl)methanone at 65% yield. Stronger oxidants like KMnO₄ degrade the furan ring.
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Esterification : Reacts with acetic anhydride in pyridine to form (5-(2-chlorophenyl)-2-methylfuran-3-yl)methyl acetate (82% yield) .
Electrophilic Aromatic Substitution
The 2-chlorophenyl group directs electrophiles to specific positions:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-2-chlorophenyl derivative | 58% | |
| Sulfonation | SO₃/H₂SO₄, 120°C | 4-Sulfo-2-chlorophenyl derivative | 41% |
Furan Ring Reactivity
The electron-rich furan participates in cycloadditions:
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Diels-Alder Reaction : With maleic anhydride in refluxing toluene, forms a bicyclic adduct (73% yield) . Stereoselectivity is influenced by the 2-methyl group.
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Halogenation : Bromine in CCl₄ selectively substitutes the 4-position of the furan, yielding 4-bromo-5-(2-chlorophenyl)-2-methylfuran-3-yl)methanol (61% yield) .
Cross-Coupling Reactions
The chlorophenyl group enables palladium-catalyzed couplings:
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Suzuki-Miyaura : With phenylboronic acid and Pd(PPh₃)₄, forms a biphenyl derivative (66% yield) .
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Buchwald-Hartwig Amination : Reacts with morpholine using Pd₂(dba)₃/XPhos to install a tertiary amine (54% yield) .
Biological Activity-Related Modifications
Derivatives show antiviral and antimicrobial potential:
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Sulfonamide Formation : Reacts with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to yield sulfonamide derivatives with moderate anti-TMV activity (IC₅₀ = 48 μM) .
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Schiff Base Synthesis : Condensation with 4-nitrobenzaldehyde produces an imine (89% yield), tested for antibacterial activity against S. aureus (MIC = 32 μg/mL) .
Degradation Pathways
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Acidic Hydrolysis : In 6M HCl, the furan ring opens to form a diketone intermediate, which further decomposes .
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Photodegradation : UV irradiation in methanol generates 2-chlorobenzoic acid (32% yield) via radical mechanisms .
Comparative Reactivity
| Derivative | Key Reaction | Rate (k, s⁻¹) | Notes |
|---|---|---|---|
| Parent Compound | PCC oxidation | 1.2 × 10⁻³ | Steric hindrance from 2-methyl slows kinetics |
| 3-Methyl Analog | PCC oxidation | 2.8 × 10⁻³ | Faster due to reduced steric effects |
| 4-Chlorophenyl Variant | Suzuki coupling | 1.5 × 10⁻⁴ | Electron-withdrawing groups reduce reactivity |
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [5-(2-Chlorophenyl)-2-methylfuran-3-yl]methanol can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Biology and Medicine:
Pharmaceuticals: The compound may exhibit biological activity, making it a potential candidate for drug development. Its derivatives could be explored for their therapeutic properties.
Biochemical Research: It can be used as a probe to study biochemical pathways and interactions.
Industry:
Materials Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: It could be explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of [5-(2-Chlorophenyl)-2-methylfuran-3-yl]methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl group and the furan ring can influence its binding affinity and specificity. The hydroxymethyl group may also play a role in its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
[5-(2-Chlorophenyl)-2-methylfuran-3-yl]methanol is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects, supported by data from various studies.
- Molecular Formula : C12H11ClO2
- CAS Number : 111808-94-7
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown promising activity against drug-resistant strains of Staphylococcus aureus and Bacillus species.
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| 22g | 30 | MRSA |
| 12k | 16 | Bacillus anthracis |
| 22h | 128 | Bacillus subtilis |
The above table summarizes Minimum Inhibitory Concentration (MIC) values for selected compounds derived from similar structural frameworks, indicating their potential as antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has not been directly studied; however, related compounds have demonstrated significant inhibitory effects on various cancer cell lines. For example, certain flavonol derivatives have shown IC50 values lower than that of standard anticancer drugs, suggesting a promising avenue for further research.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6l | A549 (lung cancer) | 0.46 ± 0.02 |
| 6k | A549 | 3.14 ± 0.29 |
| Control | 5-Fluorouracil | 4.98 ± 0.41 |
These results indicate that structural modifications can enhance the potency of furan-based compounds against cancer cells, with halogen substitutions playing a crucial role in their activity .
The mechanisms through which this compound and its analogs exert their biological effects are diverse:
- Antimicrobial Mechanism : Compounds may disrupt bacterial cell wall synthesis or inhibit key enzymes involved in metabolic pathways.
- Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways and modulation of apoptosis-related proteins such as Bcl-2 and Bax have been observed in studies involving structurally similar compounds .
Case Studies
- Antimicrobial Efficacy : A study evaluated various furan derivatives against Mycobacterium tuberculosis, revealing that certain modifications led to lower MIC values and higher efficacy against resistant strains .
- Cytotoxicity Assessment : In a separate investigation, the cytotoxic effects of flavonol derivatives were assessed on human cell lines, demonstrating that some compounds could selectively induce cell death in cancer cells without affecting normal cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [5-(2-Chlorophenyl)-2-methylfuran-3-yl]methanol, and how can purity be validated?
- Methodology : Utilize nucleophilic substitution or coupling reactions, as seen in analogous furan derivatives (e.g., refluxing with acetyl chloride and acetic acid followed by recrystallization) .
- Purity Validation : Thin-layer chromatography (TLC) with methanol:chloroform (1:9 or 2:8) as mobile phases, combined with H/C NMR for structural confirmation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Recommended Techniques :
- NMR : Assign peaks for the chlorophenyl group (δ 7.2–7.5 ppm), furan protons (δ 6.0–6.5 ppm), and methanol moiety (δ 3.5–4.0 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H] and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar benzofuran derivatives .
Q. How can solubility and stability be assessed for this compound under varying experimental conditions?
- Solubility : Test in polar (methanol, DMSO) and nonpolar solvents (chloroform) using UV-Vis spectroscopy .
- Stability : Monitor degradation via HPLC under acidic/basic conditions (pH 2–12) and thermal stress (25–80°C) .
Advanced Research Questions
Q. What computational approaches predict the electronic properties and reactivity of this compound?
- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .
- Wavefunction Analysis : Employ Multiwfn to visualize electron localization (ELF) and noncovalent interaction (NCI) regions .
Q. How can molecular docking studies elucidate potential biological targets for this compound?
- Protocol :
Prepare the ligand with optimized geometry (DFT).
Use AutoDock4 with flexible receptor sidechains (e.g., HIV protease-like systems) .
Validate binding poses via molecular dynamics (MD) simulations and MM-PBSA binding energy calculations .
Q. What strategies resolve contradictions in experimental vs. computational data for this compound?
- Case Example : If experimental NMR chemical shifts conflict with DFT predictions, re-optimize geometry using solvent models (PCM) or verify via X-ray crystallography .
- Statistical Validation : Apply linear regression analysis () between calculated and observed spectroscopic data .
Q. How do noncovalent interactions influence the crystal packing of this compound?
- Analysis Tools : Generate reduced density gradient (RDG) plots via Multiwfn to identify van der Waals interactions, hydrogen bonds, and steric clashes .
- Case Study : Compare with structurally related 5-chloro-benzofuran derivatives, where C–H···π and π–π stacking dominate packing .
Q. What in vitro assays are suitable for studying metabolic pathways or toxicity?
- Hepatic Metabolism : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS .
- Cytotoxicity : Use MTT assays on cell lines (e.g., HepG2) with IC determination and ROS generation analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
